4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
This compound belongs to the pyrrolo-pyrazolone family, characterized by a fused bicyclic core structure. Its substituents include a 3,4-diethoxyphenyl group at position 4, a 2-hydroxyphenyl group at position 3, and a propyl chain at position 3.
Properties
Molecular Formula |
C24H27N3O4 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H27N3O4/c1-4-13-27-23(15-11-12-18(30-5-2)19(14-15)31-6-3)20-21(25-26-22(20)24(27)29)16-9-7-8-10-17(16)28/h7-12,14,23,28H,4-6,13H2,1-3H3,(H,25,26) |
InChI Key |
RPLSWJKJFVQUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)OCC)OCC |
Origin of Product |
United States |
Biological Activity
The compound 4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 421.5 g/mol. Its structure features a pyrrolo-pyrazolone framework, which is significant for its biological interactions. The presence of functional groups such as diethoxyphenyl and hydroxyphenyl enhances its reactivity and potential for therapeutic applications.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.5 g/mol |
| Functional Groups | Diethoxyphenyl, Hydroxyphenyl |
Anticancer Properties
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to This compound have demonstrated cytotoxic effects against various cancer cell lines. In studies involving MCF7 breast cancer cells, similar compounds showed an IC50 value of approximately 39.70 µM, indicating their potential as anticancer agents .
The mechanism by which these compounds exert their effects often involves the modulation of apoptotic pathways. For example, the activation of caspases (caspase-3 and caspase-7) is critical in mediating apoptosis in cancer cells. The inhibition or activation of specific caspases can lead to either cell survival or death, depending on the context .
Anti-inflammatory and Analgesic Effects
Moreover, pyrazole derivatives have been noted for their anti-inflammatory and analgesic activities. The modulation of inflammatory mediators and pain pathways suggests that This compound may also offer therapeutic benefits in treating inflammatory conditions .
Neuroprotective Effects
Some studies have highlighted the neuroprotective effects of similar compounds through the inhibition of metabolic enzymes relevant to neurodegenerative disorders. For instance, certain pyrazole derivatives have shown potent inhibition against acetylcholinesterase (AChE), which is crucial in the context of Alzheimer's disease .
Table 2: Biological Activities and IC50 Values
| Activity | Compound Reference | IC50 Value |
|---|---|---|
| Anticancer (MCF7) | Pyrazole Analog | 39.70 µM |
| AChE Inhibition | Related Compound | 66.37 nM |
| Anti-inflammatory | Various Derivatives | Not Specified |
Case Study 1: Synthesis and Evaluation
A recent study synthesized a library of dihydropyrrolo-pyrazolone compounds, including the target molecule. The synthesis was successful with yields ranging from 72% to 94%, indicating robust methodologies for producing these biologically active compounds .
Case Study 2: Pharmacological Profile
In pharmacological evaluations, certain pyrazole derivatives exhibited not only anticancer properties but also effects on the autonomic nervous system. This suggests a broader spectrum of activity that could influence cardiovascular and respiratory functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural differences and implications for four pyrrolo-pyrazolone derivatives, including the target compound:
Key Observations:
Ethoxy vs. Methoxy: Ethoxy groups (target compound) offer slightly greater steric bulk and lipophilicity than methoxy groups .
Hydrogen-Bonding and Solubility :
- The 2-hydroxyphenyl moiety (common in all compounds) enables hydrogen bonding, favoring interactions with biological targets.
- The 3-hydroxypropyl group in increases hydrophilicity compared to the target compound’s propyl chain.
4-Isopropylphenyl in adds steric bulk, which may hinder molecular packing or receptor access .
Q & A
How can researchers optimize the synthesis yield of this compound while minimizing side reactions?
Basic Research Question
Methodological Answer:
To optimize synthesis, employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors affecting yield. For example:
- Use column chromatography (ethyl acetate/hexane gradients) to purify intermediates, as demonstrated in multi-step heterocyclic syntheses .
- Optimize reaction time and temperature to suppress side reactions like over-oxidation of phenolic groups. For instance, low-temperature (−20°C) diazomethane reactions reduce unwanted substitutions .
Table 1: Example Reaction Optimization Matrix
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature | −20°C to 25°C | −15°C | 22% → 65% |
| Solvent Ratio | 1:2 to 1:6 (EA:Hex) | 1:4 | Purity >95% |
| Catalyst Loading | 0.1–1.0 eq | 0.5 eq | Side products <5% |
What advanced computational tools can predict the compound’s reactivity or binding affinity?
Advanced Research Question
Methodological Answer:
Leverage quantum chemical calculations (e.g., DFT) and reaction path search algorithms to model:
- Electrophilic substitution sites on the diethoxyphenyl ring using Fukui indices.
- Enzyme-binding interactions (e.g., with kinases) via molecular docking (AutoDock Vina) or MD simulations .
- Reaction feasibility for derivatization (e.g., oxidation of the hydroxyl group) using transition-state analysis .
Case Study: ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error cycles by 40% .
How should researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Methodological Answer:
Address discrepancies through:
- Dose-response validation : Re-evaluate bioactivity (e.g., anticancer IC₅₀) across multiple cell lines (e.g., MCF-7 vs. HeLa) using standardized protocols .
- Structural confirmation : Verify compound identity via 2D-NMR (e.g., HSQC for proton-carbon correlations) and HRMS to rule out impurities .
- Mechanistic studies : Compare target inhibition (e.g., kinase assays) with structurally similar compounds to identify structure-activity relationships (SAR) .
Example: A 2023 study resolved conflicting cytotoxicity reports by identifying batch-dependent purity variations (85% vs. >99%) .
What spectroscopic techniques are most effective for characterizing this compound’s tautomeric forms?
Basic Research Question
Methodological Answer:
- ¹H/¹³C NMR : Detect tautomerism via chemical shift differences in the pyrazole ring protons (e.g., 6.5–7.5 ppm for enol-keto forms) .
- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and hydroxyl (O–H) vibrations (~3200 cm⁻¹) to confirm tautomeric equilibrium .
- X-ray Crystallography : Resolve solid-state tautomeric preferences, as seen in analogous pyrrolo[3,4-c]pyrazolones .
What strategies can improve the compound’s solubility for in vitro bioassays?
Advanced Research Question
Methodological Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to the hydroxyl moiety, enhancing aqueous solubility while retaining activity .
- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm size) to improve bioavailability, as demonstrated for similar heterocycles .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Advanced Research Question
Methodological Answer:
- CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines (e.g., TP53−/−) .
- Thermal Proteome Profiling (TPP) : Identify engaged targets by monitoring protein thermal stability shifts upon compound treatment .
- Metabolomic profiling : Track downstream metabolic changes (e.g., LC-MS/MS) to confirm pathway modulation (e.g., apoptosis induction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
